molecular formula C4H6Cl2O4Sn B3044331 Bis(acetyloxy)(dichloro)stannane CAS No. 1000-23-3

Bis(acetyloxy)(dichloro)stannane

Cat. No.: B3044331
CAS No.: 1000-23-3
M. Wt: 307.7 g/mol
InChI Key: WQENOBKKDOBQIX-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(acetyloxy)(dichloro)stannane is an organotin compound with the molecular formula C₄H₆Cl₂O₄Sn, featuring two acetyloxy (CH₃COO⁻) groups and two chloride ligands bonded to a central tin atom. Organotin compounds are known for their diverse reactivity, influenced by substituents such as chlorides, acetyloxy groups, or aryl moieties, which modulate their stability, toxicity, and functional utility .

Properties

CAS No.

1000-23-3

Molecular Formula

C4H6Cl2O4Sn

Molecular Weight

307.7 g/mol

IUPAC Name

[acetyloxy(dichloro)stannyl] acetate

InChI

InChI=1S/2C2H4O2.2ClH.Sn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H;/q;;;;+4/p-4

InChI Key

WQENOBKKDOBQIX-UHFFFAOYSA-J

SMILES

CC(=O)O[Sn](OC(=O)C)(Cl)Cl

Canonical SMILES

CC(=O)O[Sn](OC(=O)C)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(acetyloxy)(dichloro)stannane with structurally or functionally related organotin compounds, leveraging data from the provided evidence.

Structural and Functional Analogues

Compound Molecular Formula Substituents Key Properties Applications References
This compound C₄H₆Cl₂O₄Sn 2 Cl⁻, 2 CH₃COO⁻ Hypothesized moderate reactivity due to labile Cl⁻ and hydrolyzable acetyloxy groups Potential catalyst or intermediate Inferred
Dichloro(diphenyl)stannane C₁₂H₁₀Cl₂Sn 2 Cl⁻, 2 C₆H₅ (phenyl) High thermal stability; used in PVC stabilization Polymer additive, organic synthesis
Triphenyltin acetate C₂₀H₁₈O₂Sn 1 CH₃COO⁻, 3 C₆H₅ Highly toxic; bioaccumulative Pesticide (fungicide, antifouling agent)
Stannane, (acetyloxy)bis(3,4-dichlorophenyl)methyl- C₂₀H₁₄Cl₄O₂Sn 1 CH₃COO⁻, 1 CH₃, 2 Cl-C₆H₃ Lipophilic substituents enhance environmental persistence Specialty chemical intermediate
Stannane, (acetyloxy)dibutyl[(1-oxododecyl)oxy]- C₂₂H₄₄O₄Sn 1 CH₃COO⁻, 2 C₄H₉, 1 O-C₁₂H₂₃O Complex structure with long alkyl chains; moderate acute toxicity Laboratory chemical, industrial applications

Reactivity and Stability

  • This compound : Likely exhibits hydrolytic instability due to the acetyloxy groups, which can act as leaving groups. Chloride ligands may facilitate nucleophilic substitution reactions.
  • Dichloro(diphenyl)stannane : Phenyl groups confer steric protection and electronic stabilization, reducing hydrolysis rates compared to acetyloxy analogs .
  • Triphenyltin acetate : The acetate group is less labile than acetyloxy, but phenyl groups dominate reactivity, leading to strong biocidal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.